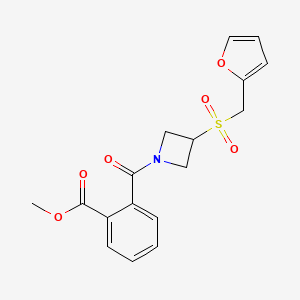

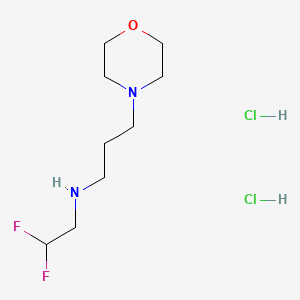

Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan derivatives and their sulfonyl counterparts, including compounds similar to Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate, involves innovative and efficient protocols. For instance, the use of metal-free methods for synthesizing aryl benzo[b]furan thioethers showcases the development of cross-coupling and electrophilic cyclization techniques, offering moderate to good yields of various derivatives (Xia Zhao et al., 2015).

Molecular Structure Analysis

A detailed structural and spectral speciation study of a closely related compound, methyl 2-(3-(furan-2-carbonyl)thioureido)benzoate (MFCTB), provides insight into the molecular geometry and electronic structure. The compound's crystal structure, verified through X-ray diffraction and optimized using density functional theory (DFT), highlights the precise bond parameters and vibrational frequencies, underscoring the compound's intricate molecular architecture (D. Singh et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of furan and its derivatives with various reagents underscores the versatility of these compounds in forming complex molecular structures. For instance, Diels-Alder reactions involving unsaturated sulfoxides and furans demonstrate the potential for creating diverse cyclic compounds under different conditions, which can significantly influence the stereochemical outcomes of the reactions (K. Picker et al., 1986).

Physical Properties Analysis

The synthesis and characterization of related sulfonamide derivatives highlight the investigation into their physical properties, such as solubility, melting points, and stability. Studies focusing on compounds like methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate (MFMNPE) offer valuable insights into the physical aspects influencing the compound's behavior and application potential (V. Vetrivelan, 2019).

Applications De Recherche Scientifique

Synthesis and Reactivity

Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate and its derivatives are of interest in organic synthesis due to their involvement in various chemical reactions. The molecule can participate in Diels–Alder reactions with furans, demonstrating its utility in constructing complex molecular architectures through cycloaddition reactions (Alves et al., 2001). Furthermore, its application in the synthesis of benzoic acid starting from furan shows its potential in biomass-derived chemical production, highlighting its role in sustainable chemistry practices (Mahmoud et al., 2015).

Hydrolysis Studies

Investigations into microbial hydrolysis of methyl aromatic esters have identified Burkholderia cepacia capable of utilizing methyl benzoate, a structurally related compound, as a sole carbon source. This research sheds light on the biological degradation pathways for such esters and their potential environmental impact, although direct studies on Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate were not found (Philippe et al., 2001).

Chemical Synthesis and Functionalization

The compound's framework serves as a basis for creating various sulfonylated furan derivatives, important in medicinal chemistry for their potential biological activities. Studies demonstrate efficient methods for the preparation of these derivatives, highlighting the versatility and reactivity of the sulfonyl and furan components in facilitating diverse chemical transformations (Cui et al., 2018).

Propriétés

IUPAC Name |

methyl 2-[3-(furan-2-ylmethylsulfonyl)azetidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO6S/c1-23-17(20)15-7-3-2-6-14(15)16(19)18-9-13(10-18)25(21,22)11-12-5-4-8-24-12/h2-8,13H,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXLZQRSQCJCLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2498170.png)

![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B2498172.png)

![N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2498174.png)

![1-[4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2498176.png)

![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498178.png)

![1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine](/img/structure/B2498179.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)